4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is a chemical compound with the molecular formula C8H12BrN3·2HCl. It is a derivative of piperidine and pyrazole, characterized by the presence of a bromine atom on the pyrazole ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester: A similar compound with a carboxylic acid ester group.
4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride: A derivative with a methyl group on the pyrazole ring.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14BrCl2N3 |
---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12BrN3.2ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;;/h5-6,8,10H,1-4H2;2*1H |
InChI Key |
GQFBSQOBVPXNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)Br.Cl.Cl |
Origin of Product |
United States |
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